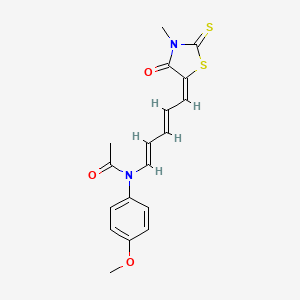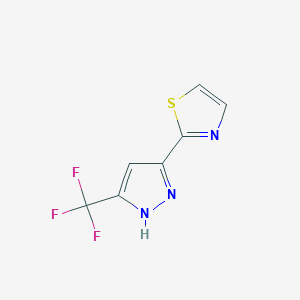
5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a thiazole ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiazolyl hydrazine with trifluoromethyl ketones under acidic or basic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. It can inhibit the growth of Gram-positive bacteria and prevent biofilm formation .
Medicine: In medicinal research, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer .
Mechanism of Action
The mechanism of action of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can inhibit bacterial cell wall synthesis or disrupt essential enzymatic processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- 2-thiazolylformamidine derivatives
- α-Methyl-4-[4-(trifluoromethyl)-2-thiazolyl]benzeneacetic acid
Comparison: Compared to these similar compounds, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole stands out due to its unique combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications, such as antimicrobial activity and drug development .
Properties
Molecular Formula |
C7H4F3N3S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)5-3-4(12-13-5)6-11-1-2-14-6/h1-3H,(H,12,13) |
InChI Key |
KMBMBDWGHUKGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)

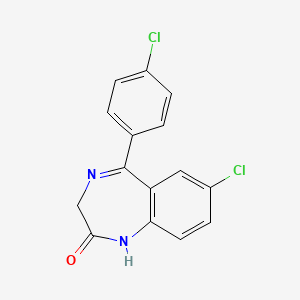
![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

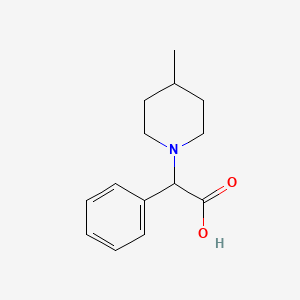

![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)


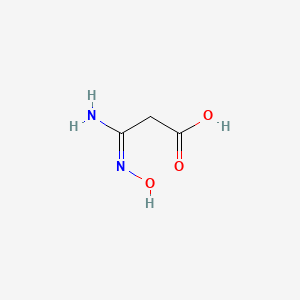
![trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)

